1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(3-nitrophenyl)hydrazinylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-6-5-7-10(8-9)16(19)20/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMQBEUTDYWOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate typically involves the condensation of diethyl malonate with 3-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general steps are as follows:
Preparation of 3-nitrophenylhydrazine: This can be synthesized by the reduction of 3-nitroaniline using a reducing agent like sodium dithionite.
Condensation Reaction: Diethyl malonate is reacted with 3-nitrophenylhydrazine in an acidic medium to form the hydrazone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,3-Diethyl 2-[2-(3-aminophenyl)hydrazin-1-ylidene]propanedioate.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate exhibit significant anticancer properties. Studies have demonstrated that compounds with similar hydrazine moieties can selectively induce apoptosis in various cancer cell lines while sparing normal cells. For instance, a study showed that certain hydrazone derivatives exhibited IC50 values in the micromolar range against human breast cancer cells, suggesting potential for therapeutic development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary investigations suggest that it may inhibit the growth of pathogenic bacteria and fungi. In particular, compounds with nitrophenyl groups have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential use as an antimicrobial agent .
Materials Science
Synthesis of Silver Nanoparticles
this compound has been utilized in the synthesis of silver nanoparticles. The compound acts as a reducing agent in the presence of light, facilitating the conversion of silver ions into metallic silver. This property is particularly useful in developing antimicrobial coatings and sensors due to the unique properties of silver nanoparticles .
| Application | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for drug development |
| Antimicrobial Properties | Inhibits growth of pathogenic bacteria; potential use as an antimicrobial agent |
| Synthesis of Silver Nanoparticles | Acts as a reducing agent for silver ions; useful in coatings and sensors |
Photochemistry
The compound's ability to undergo photochemical reactions makes it valuable in light-mediated processes. It can facilitate the conversion of chloride ions to bromide ions when reacted with hydrogen peroxide under UV irradiation. This reaction pathway is significant in environmental chemistry for halogenation processes .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of hydrazone derivatives similar to this compound. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells, with mechanisms involving the activation of apoptotic pathways .
Case Study 2: Antimicrobial Activity Assessment
In another study, researchers assessed the antimicrobial activity of various nitrophenyl-containing compounds against common pathogens. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations significantly lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Key Observations:
Morpholinylmethylene substituents (CAS 76-72-2) may enhance solubility in polar solvents due to the morpholine ring’s hydrophilic nature .
Coordination Chemistry Potential: The hydrazinylidene group in both nitro- and phenyl-substituted derivatives (CAS 13631-94-2 and 23033-97-8) provides chelating sites for metal ions, unlike the unsubstituted diethyl malonate .
Spectroscopic Differences :
- The nitro group in the target compound likely results in distinct UV-Vis absorption bands compared to phenyl or morpholine analogs, which could be leveraged in analytical detection .
Toxicity and Environmental Impact :
- Diethyl malonate (CAS 105-53-3) has been evaluated for low environmental toxicity by the U.S. EPA , but nitro-substituted derivatives may exhibit higher ecotoxicity due to the nitro group’s persistence .
Research Tools for Structural Analysis
The structural elucidation of such compounds often relies on crystallographic software like SHELX (for refinement) and ORTEP (for visualization). For example:
- SHELXL is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles critical for comparing substituent effects .
- ORTEP-3 provides graphical representations of anisotropic displacement parameters, aiding in visualizing steric effects introduced by substituents like the nitro group .
Biological Activity
1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate is a compound with significant potential in various biological applications. Its structure, characterized by the presence of a hydrazine moiety and a nitrophenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H15N3O6 |
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | diethyl 2-[(3-nitrophenyl)hydrazinylidene]propanedioate |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
The presence of the nitro group in the structure often correlates with enhanced antimicrobial properties. Nitro compounds can exert their effects through various mechanisms, including the generation of reactive nitrogen species that disrupt microbial cell functions. While direct studies on this compound are scarce, related nitro compounds have shown significant antibacterial and antifungal activities .
Anti-inflammatory Effects
Nitroalkene fatty acids have been studied for their anti-inflammatory effects through mechanisms involving thiol signaling pathways. The electrophilic nature of nitro groups allows for interactions with thiol-containing proteins, potentially leading to a reduction in inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties worth exploring.
In Vitro Studies
A study focused on a series of hydrazide derivatives indicated that modifications in the hydrazine structure could lead to increased antifungal efficacy . While these studies did not directly test this compound, they provide a framework for understanding how structural variations influence biological activity.
Mechanistic Insights
The mechanism of action for compounds containing hydrazine and nitro groups often involves redox reactions and the formation of reactive intermediates. These processes can lead to cellular damage in pathogens or modulation of inflammatory pathways in host cells . Future research could focus on elucidating the specific pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between diethyl malonate derivatives and hydrazine-containing nitroaryl precursors. Key steps include:
- Hydrazone Formation : Reacting 3-nitrophenylhydrazine with a diketone or keto-ester precursor under acidic or neutral conditions. Temperature control (60–80°C) and solvent choice (e.g., ethanol or THF) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the product. Monitoring by TLC ensures purity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- Spectroscopy :
- NMR : and NMR confirm the hydrazone linkage (δ ~10–12 ppm for NH) and nitro group presence.
- IR : Stretching frequencies at ~1600–1500 cm (C=N) and ~1520–1340 cm (NO) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves bond lengths and angles, particularly the planarity of the hydrazin-ylidene moiety.
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are anisotropic displacement parameters addressed?
- Methodological Answer : Challenges include handling thermal motion in the nitro group and potential disorder in the ethyl ester chains. Solutions involve:
- Software Tools : SHELXL refines anisotropic displacement parameters (ADPs) using restraints for flexible groups.
- ORTEP Visualization : ORTEP-III generates ellipsoid plots to assess ADPs, ensuring thermal motion does not obscure structural features.
- Twinned Data : For twinned crystals, HKLF5 format in SHELXL partitions overlapping reflections .
Q. How does the electron-withdrawing nitro group influence reactivity in cyclization reactions?
- Methodological Answer : The 3-nitrophenyl group stabilizes intermediates via resonance, directing regioselectivity in cyclizations. For example:
- Heterocycle Formation : Under acidic conditions, the hydrazone undergoes cyclocondensation to form 1,2,4-triazoles or pyrazole derivatives (observed in analogous nitrophenyl hydrazones ).
- Mechanistic Insight : DFT calculations (using Gaussian or ORCA) model transition states to predict reactivity trends. Kinetic studies (e.g., variable-temperature NMR) monitor reaction progress.
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer : Contradictions often arise from solvatomorphism or conformational flexibility. Strategies include:
- Solvent Effects : Re-measure NMR in deuterated DMSO or CDCl to assess hydrogen bonding.
- Computational Validation : Optimize geometry at the B3LYP/6-31G(d) level (using Gaussian) and compare calculated vs. experimental IR/NMR spectra .
- Dynamic NMR : For fluxional structures (e.g., hindered rotation in esters), variable-temperature NMR identifies coalescence points.
Data Analysis and Experimental Design
Q. What strategies are recommended for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C.
- Thermal Analysis : TGA/DSC (heating rate 10°C/min, N atmosphere) identifies decomposition points.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life, assuming pseudo-first-order degradation .
Q. How can researchers leverage crystallographic data to predict supramolecular interactions?
- Hydrogen Bonds : Between nitro O atoms and ester carbonyls (distance ~2.8–3.2 Å).
- π-π Stacking : Distance between aromatic rings (3.5–4.0 Å) indicates non-covalent stabilization.
- Hirshfeld Surfaces : Quantify interaction contributions (e.g., C–H···O contacts) .
Tables for Key Data
| Property | Typical Values/Techniques | Reference |
|---|---|---|
| Melting Point | 120–125°C (decomposes) | |
| UV-Vis | 280–320 nm (π→π* transition in hydrazone) | |
| X-ray Bond Length (C=N) | 1.28–1.32 Å | |
| TGA Decomposition Onset | ~200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
